molecular formula C14H19ClN2O4 B1419707 (S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride CAS No. 1217444-22-8

(S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride

Cat. No.: B1419707
CAS No.: 1217444-22-8
M. Wt: 314.76 g/mol
InChI Key: QRUPZPVVRPOJKT-YDALLXLXSA-N
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Description

Molecular Formula: C₁₄H₁₉ClN₂O₄ Average Mass: 314.766 g/mol Monoisotopic Mass: 314.103335 g/mol Stereochemistry: (2S)-configuration at the stereocenter . CAS RN: 314741-63-4 ChemSpider ID: 23960733 .

This compound is a hydrochloride salt featuring a piperazine ring with benzyl and methyl carboxylate groups at positions 1 and 2, respectively. Its stereospecificity and dual ester substitution make it a versatile intermediate in pharmaceutical synthesis, particularly in chiral catalyst design and receptor-targeted drug development .

Properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S)-piperazine-1,2-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-9-15-7-8-16(12)14(18)20-10-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUPZPVVRPOJKT-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662618
Record name 1-Benzyl 2-methyl (2S)-piperazine-1,2-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217444-22-8
Record name 1-Benzyl 2-methyl (2S)-piperazine-1,2-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride, a chiral compound with the molecular formula C14H19ClN2O4C_{14}H_{19}ClN_{2}O_{4}, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound is characterized by a piperazine ring substituted with a benzyl group and two carboxylate functionalities. Its molecular weight is approximately 314.77 g/mol, and it appears as a white crystalline powder with a melting point range of 128-132°C. The unique structure allows for specific interactions with various biological targets, enhancing its potential in drug development.

PropertyValue
Molecular FormulaC14H19ClN2O4
Molecular Weight314.77 g/mol
Melting Point128-132°C
CAS Number1217444-22-8

Antibacterial Properties

Research indicates that (S)-1-benzyl-2-methylpiperazine exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against Pseudomonas aeruginosa , an opportunistic pathogen known for its resistance to many antibiotics. Studies have demonstrated its ability to inhibit bacterial growth and biofilm formation, suggesting potential applications in treating infections caused by resistant strains.

Neurotransmitter Modulation

(S)-1-benzyl-2-methylpiperazine acts as a modulator of serotonin receptors, stimulating the release of neurotransmitters such as dopamine and serotonin. This activity is crucial for mood regulation and cognitive functions, making it a candidate for further investigation in the treatment of mood disorders such as depression and anxiety . The compound's role as an antagonist for certain receptors also opens avenues for research into its therapeutic potential in psychiatric conditions.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of (S)-1-benzyl-2-methylpiperazine:

  • Antimicrobial Activity : A study conducted on various bacterial strains revealed that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics, indicating its potential as an alternative treatment option.
  • Mood Regulation : In preclinical models, (S)-1-benzyl-2-methylpiperazine demonstrated significant effects on serotonin levels, leading to improved behavioral outcomes in rodent models of depression . These findings support the hypothesis that the compound may be beneficial in developing new antidepressant therapies.
  • HDAC Inhibition : Recent research highlighted the compound's potential as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy. It was found to exhibit selective inhibition against HDAC6, leading to reduced tumor cell proliferation in vitro and in vivo models . This positions (S)-1-benzyl-2-methylpiperazine as a promising scaffold for anti-cancer drug development.

The biological activity of (S)-1-benzyl-2-methylpiperazine can be attributed to several mechanisms:

  • Serotonin Receptor Modulation : By interacting with serotonin receptors, the compound influences neurotransmitter release, impacting mood and cognitive functions.
  • Antibacterial Mechanism : The presence of carboxylate groups may enhance the compound's ability to penetrate bacterial membranes, disrupting cellular processes and inhibiting growth.
  • HDAC Inhibition : The structural features of (S)-1-benzyl-2-methylpiperazine allow it to bind selectively to HDAC enzymes, altering gene expression related to cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Regioisomers

(a) (S)-1-Benzyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride
  • Molecular Formula : C₁₄H₁₉ClN₂O₄ (identical to the target compound).
  • Key Difference : Methyl carboxylate at position 3 instead of 2.
  • Impact : Altered regiochemistry may affect hydrogen bonding and steric interactions in catalysis or receptor binding .
  • Purity : 95% (QE-2683) .
(b) Methyl (S)-4-N-Cbz-piperazine-2-carboxylate
  • CAS RN : 225517-81-7
  • Key Difference : Carbobenzyloxy (Cbz) protecting group at position 4 and methyl ester at position 2.
  • Impact : Increased steric bulk from the Cbz group reduces solubility in polar solvents .

Stereoisomers

(R)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
  • CAS RN : 279227-92-8
  • Key Difference : (R)-configuration at position 2 and tert-butyl group instead of benzyl.
  • Impact : The tert-butyl group enhances lipophilicity, while the R-configuration may lead to divergent biological activity .

Piperazine vs. Pyrrolidine Derivatives

(2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride
  • CAS RN : 489446-77-7
  • Molecular Formula : C₁₄H₁₉ClN₂O₄ (identical).
  • Key Difference: Pyrrolidine (5-membered ring) instead of piperazine (6-membered), with an amino group at position 4.
  • Impact : Smaller ring size alters conformational flexibility and hydrogen-bonding capacity .
(S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
  • CAS RN : 5211-23-4
  • Molecular Formula: C₁₄H₁₇NO₄
  • Key Difference : Pyrrolidine core lacking the piperazine N2 atom and hydrochloride salt.
  • Impact : Reduced basicity and solubility compared to the target compound .

Protecting Group Variants

Benzyl piperazine-1-carboxylate hydrochloride (Compound 199)
  • Molecular Formula : C₁₂H₁₅ClN₂O₂
  • Key Difference: Single carboxylate group at position 1 (mono-ester).
  • Impact : Simplified structure with lower molecular weight (278.71 g/mol) and higher melting point (146–147°C) .
tert-Butyl piperazine-1-carboxylate (Compound 210)
  • Key Difference : tert-Butyloxycarbonyl (Boc) protecting group.
  • Impact : Boc groups are acid-labile, offering orthogonal protection strategies in multi-step syntheses .

Data Tables

Table 1: Structural and Physical Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Substituents Melting Point/State
Target Compound C₁₄H₁₉ClN₂O₄ 314.766 (2S) 1-Benzyl, 2-methyl Not reported
(S)-1-Benzyl 3-methyl isomer C₁₄H₁₉ClN₂O₄ 314.766 (S) 1-Benzyl, 3-methyl Not reported
(R)-tert-Butyl variant C₁₄H₁₉ClN₂O₄ 314.766 (R) 1-tert-Butyl, 2-methyl Not reported
Benzyl mono-ester hydrochloride C₁₂H₁₅ClN₂O₂ 278.71 1-Benzyl 146–147°C
Pyrrolidine derivative C₁₄H₁₇NO₄ 263.29 (S) 1-Benzyl, 2-methyl (pyrrolidine core) Not reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride

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